molecular formula C7H4ClNO4 B143680 4-Nitrophenyl chloroformate CAS No. 7693-46-1

4-Nitrophenyl chloroformate

Cat. No.: B143680
CAS No.: 7693-46-1
M. Wt: 201.56 g/mol
InChI Key: NXLNNXIXOYSCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl chloroformate, also known as p-nitrophenyl chloroformate, is a versatile coupling agent widely used in organic synthesis. It is a colorless, crystalline solid that is easy to handle and well-storable. This compound is primarily used for the activation of alcohols, thiols, and amines to form carbonates and carbamates .

Preparation Methods

4-Nitrophenyl chloroformate can be synthesized through a nucleophilic substitution reaction. The general synthetic route involves the reaction of 4-nitrophenol with phosgene in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to control the exothermic nature of the process . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Comparison with Similar Compounds

4-Nitrophenyl chloroformate is often compared with other chloroformates such as phenyl chloroformate and methyl chloroformate. While all these compounds serve as coupling agents, this compound is unique due to its higher reactivity and ability to form stable intermediates . Similar compounds include:

Properties

IUPAC Name

(4-nitrophenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLNNXIXOYSCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064772
Record name Carbonochloridic acid, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cream crystals with an acrid odor; [Alfa Aesar MSDS]
Record name 4-Nitrophenyl chloroformate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20077
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

7693-46-1
Record name 4-Nitrophenyl chloroformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7693-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonochloridic acid, 4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridic acid, 4-nitrophenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonochloridic acid, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl chloroformate
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl chloroformate
Reactant of Route 3
Reactant of Route 3
4-Nitrophenyl chloroformate
Reactant of Route 4
Reactant of Route 4
4-Nitrophenyl chloroformate
Reactant of Route 5
Reactant of Route 5
4-Nitrophenyl chloroformate
Reactant of Route 6
4-Nitrophenyl chloroformate
Customer
Q & A

Q1: How does 4-nitrophenyl chloroformate interact with hydroxyl groups?

A1: this compound reacts with hydroxyl groups to form 4-nitrophenyl carbonate esters. This reaction proceeds through nucleophilic attack of the hydroxyl group on the carbonyl carbon of this compound, followed by the release of a chloride ion. [, , , ]

Q2: Can you give an example of a specific application of this reactivity?

A3: One example is the synthesis of dextran hydrogels for drug delivery. Dextran is activated by this compound, and the resulting carbonate esters are reacted with amine-containing molecules like drugs or crosslinkers. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula is C7H4ClNO5, and its molecular weight is 217.57 g/mol. []

Q4: How can you confirm the structure of this compound using spectroscopic techniques?

A5: Infrared (IR) spectroscopy can be used to identify characteristic functional groups present in the molecule. The presence of a C-Cl bond is confirmed by a peak at 746 cm-1. After reaction with a hydroxyl group, the intensity of the -OH peak in the range of 3400-3450 cm-1 decreases, confirming the formation of the carbonate ester. []

Q5: What solvents are generally used for reactions involving this compound?

A7: Common solvents include dry benzene, triethylamine, ethylene dichloride, and dichloromethane. The choice of solvent depends on the specific reaction conditions and the reactants involved. [, , ]

Q6: Does this compound act as a catalyst in any reactions?

A8: this compound is typically used as a reagent rather than a catalyst. It acts as an activating agent for hydroxyl groups, facilitating the formation of carbonate esters that can undergo further reactions. [, , ]

Q7: Are there specific formulation strategies to improve the stability of this compound?

A7: The research papers primarily focus on the synthetic applications of this compound rather than its formulation. Standard practices for handling moisture-sensitive reagents are typically employed to maintain its stability.

Q8: What safety precautions should be taken when handling this compound?

A12: As with all laboratory reagents, proper safety protocols are crucial. This compound should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and eye protection. It is a moisture-sensitive compound and should be stored under dry conditions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.